molecular formula C13H17NO2 B2624799 2-[3-(Oxan-2-yloxy)prop-1-en-2-yl]pyridine CAS No. 300395-95-3

2-[3-(Oxan-2-yloxy)prop-1-en-2-yl]pyridine

Cat. No.: B2624799
CAS No.: 300395-95-3
M. Wt: 219.284
InChI Key: IJRXTLVXDPEHAA-UHFFFAOYSA-N
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Description

2-[3-(Oxan-2-yloxy)prop-1-en-2-yl]pyridine is a chemical compound with the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol This compound features a pyridine ring substituted with a prop-1-en-2-yl group that is further connected to an oxan-2-yloxy group

Preparation Methods

The synthesis of 2-[3-(Oxan-2-yloxy)prop-1-en-2-yl]pyridine typically involves the following steps:

Chemical Reactions Analysis

2-[3-(Oxan-2-yloxy)prop-1-en-2-yl]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced with others.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.

    Major Products: The major products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[3-(Oxan-2-yloxy)prop-1-en-2-yl]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(Oxan-2-yloxy)prop-1-en-2-yl]pyridine involves its interaction with specific molecular targets. These interactions can lead to various biochemical effects, depending on the context of its use. The pathways involved may include binding to enzymes or receptors, altering their activity and leading to downstream effects .

Comparison with Similar Compounds

2-[3-(Oxan-2-yloxy)prop-1-en-2-yl]pyridine can be compared with similar compounds such as:

Biological Activity

2-[3-(Oxan-2-yloxy)prop-1-en-2-yl]pyridine is a compound of growing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

The compound has the following chemical properties:

PropertyValue
CAS Number 90055-03-1
Molecular Formula C13H19NO3
Molecular Weight 237.29 g/mol
IUPAC Name 3-[3-(oxan-2-yloxy)propoxy]pyridine
InChI Key ONRJRGKJVMLNKW-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate cellular signaling pathways, affecting various biological processes. The compound may act as an enzyme inhibitor or receptor modulator, leading to changes in metabolic pathways and cellular responses.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance, derivatives of pyridine have shown significant antibacterial activity against various strains, including those resistant to conventional antibiotics. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting biofilm formation, which is crucial for bacterial survival .

Antifungal Properties

Research indicates that similar pyridine derivatives exhibit antifungal activity by inhibiting fungal growth and spore germination. This activity is particularly relevant in treating infections caused by opportunistic fungi in immunocompromised patients .

Neurological Effects

There is ongoing research into the neuroprotective effects of this compound. Preliminary studies suggest that it may have potential therapeutic applications in treating neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.

Study on Antibacterial Activity

A study conducted by Jin et al. (2022) synthesized several pyridine derivatives and evaluated their antibacterial properties. Among these, certain compounds demonstrated concentration-dependent inhibition of biofilm formation in Streptococcus pneumoniae, highlighting the potential of pyridine derivatives in combating antibiotic resistance .

Neuroprotective Effects

In a separate investigation, researchers explored the effects of pyridine-based compounds on neuronal cells exposed to oxidative stress. The results indicated that these compounds could significantly reduce cell death and promote survival through antioxidant mechanisms, suggesting a potential role in neuroprotection .

Properties

IUPAC Name

2-[3-(oxan-2-yloxy)prop-1-en-2-yl]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-11(12-6-2-4-8-14-12)10-16-13-7-3-5-9-15-13/h2,4,6,8,13H,1,3,5,7,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJRXTLVXDPEHAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(COC1CCCCO1)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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